Eucryptite (AlLi(SiO4))

Catalog No.
S15355669
CAS No.
1302-65-4
M.F
AlLiO4Si
M. Wt
126.0 g/mol
Availability
In Stock
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Eucryptite (AlLi(SiO4))

CAS Number

1302-65-4

Product Name

Eucryptite (AlLi(SiO4))

IUPAC Name

aluminum;lithium;oxygen(2-);silicon(4+)

Molecular Formula

AlLiO4Si

Molecular Weight

126.0 g/mol

InChI

InChI=1S/Al.Li.4O.Si/q+3;+1;4*-2;+4

InChI Key

QLEJXAMHPYMIFG-UHFFFAOYSA-N

Canonical SMILES

[Li+].[O-2].[O-2].[O-2].[O-2].[Al+3].[Si+4]

Eucryptite is a lithium aluminum silicate mineral with the chemical formula AlLi(SiO4). It is classified as a tectosilicate and is known for its unique crystal structure, which contributes to its distinct physical properties. Eucryptite typically appears as a colorless to white crystalline solid, although it can also exhibit shades of yellow or green depending on impurities. The mineral has a low density and high thermal stability, making it suitable for various industrial applications, particularly in ceramics and glass production .

, particularly those involving thermal processes. When heated, it can undergo decomposition, releasing silica and forming other compounds. The general thermal decomposition reaction can be represented as follows:

2 AlLi SiO4)Al2O3+Li2O+2 SiO2\text{2 AlLi SiO}_4)\rightarrow \text{Al}_2\text{O}_3+\text{Li}_2\text{O}+\text{2 SiO}_2

This reaction indicates that upon heating, eucryptite breaks down into aluminum oxide, lithium oxide, and silica. Additionally, eucryptite can react with acids to form soluble aluminum and lithium salts.

Eucryptite can be synthesized through several methods:

  • Solid-State Reaction: This involves mixing aluminum oxide, lithium carbonate, and silica at high temperatures to form eucryptite.
    Al2O3+Li2CO3+SiO22AlLi SiO4)+CO2\text{Al}_2\text{O}_3+\text{Li}_2\text{CO}_3+\text{SiO}_2\rightarrow 2\text{AlLi SiO}_4)+\text{CO}_2
  • Hydrothermal Synthesis: This method utilizes high-pressure and high-temperature conditions in an aqueous solution to promote the crystallization of eucryptite from its constituent materials.
  • Sol-gel Process: A sol-gel approach can also be employed to produce eucryptite by transitioning from a liquid solution to a solid gel phase that subsequently crystallizes upon heating.

These synthesis methods allow for the production of eucryptite with varying purity levels and crystal morphologies.

Eucryptite has several important applications:

  • Ceramics: Due to its excellent thermal stability and low thermal expansion coefficient, eucryptite is widely used in the production of high-performance ceramics.
  • Glass Manufacturing: It serves as a flux in glass production, improving the melting process and enhancing the mechanical properties of the final product.
  • Lithium Extraction: Eucryptite can be a source of lithium, which is crucial for battery technologies and other applications.

Eucryptite shares similarities with several other minerals and compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
SpodumeneLiAl(SiO3)2Major lithium source; monoclinic crystal structure.
LepidoliteK(Li,Al)3(Si4O10)(OH)2Lithium-rich mica; used in batteries.
PetaliteLiAl(Si4O10)High lithium content; used in ceramics and glass.
Tourmaline(Na,Ca)(Li,Mg,Mn,…)(Al)6B₃Si₆O₁₈(OH)₄Complex boron silicate; exhibits piezoelectric properties.

Uniqueness of Eucryptite:

  • Eucryptite is unique due to its specific combination of aluminum, lithium, and silica in a tectosilicate structure, which imparts distinctive thermal properties not found in other similar compounds.
  • Its ability to stabilize at high temperatures makes it particularly valuable in specialized applications such as ceramics and glass manufacturing.

Eucryptite was first documented in 1880 during geological investigations of lithium-rich pegmatites in Branchville, Connecticut, where it occurred as pseudomorphic replacements of spodumene crystals embedded within albite matrices. Its name derives from the Greek eu (well) and kryptos (concealed), reflecting its initial discovery as intergrowths requiring microscopic analysis for identification. Early 20th-century studies revealed its trigonal-rhombohedral symmetry and structural relationship to β-spodumene, though industrial interest remained limited until the 1960s when researchers at Schott AG recognized its potential for glass-ceramic engineering.

The mineral’s significance grew with the development of X-ray diffraction techniques, which clarified its Li⁺ ion mobility within the [AlSiO₄] framework—a property later exploited in solid-state electrolyte research. By the 1980s, synthetic routes for β-eucryptite had been standardized, enabling its integration into commercial products like Ceran® cooktops, which leverage its near-zero thermal expansion for thermal shock resistance.

Significance in Contemporary Materials Science and Solid-State Chemistry

Modern applications capitalize on eucryptite’s anisotropic thermal expansion, quantified at −0.9 × 10⁻⁶ °C⁻¹ along the c-axis and +7.5 × 10⁻⁶ °C⁻¹ in the basal plane. This behavior stems from the rigid [SiO₄] and [AlO₄] tetrahedral network, which contracts along the hexagonal axis upon heating due to Li⁺ migration between interstitial sites. In aerospace composites, such properties counteract the positive expansion of aluminum alloys, reducing thermal stress in satellite components.

Recent breakthroughs include the synthesis of eucryptite nanoparticles (16–65 nm) via colloidal heterocoagulation, which enhance alumina’s fracture toughness by 40% through residual compressive stresses at grain boundaries. Additionally, its role as a precursor to β-spodumene glass-ceramics (Li₂O·Al₂O₃·4SiO₂) has enabled the production of optical substrates with tunable refractive indices (nω = 1.570–1.573, nε = 1.583–1.587).

The synthesis of β-eucryptite through solid-state reaction routes represents a fundamental approach for producing lithium aluminum silicate materials with controlled crystallographic and thermal properties [1]. The β-eucryptite polymorph exhibits a hexagonal structure that is isomorphous with high-quartz, where half of the silicon ions are replaced by aluminum ions, with lithium ions incorporated into the main channels parallel to the crystallographic c-axis to maintain charge balance [2].

Mechanochemical activation followed by calcination has emerged as an effective solid-state synthesis route for β-eucryptite formation [1]. Research demonstrates that β-eucryptite can be prepared from powder mixtures containing pyrophyllite, gibbsite, and lithium carbonate through mechanochemical processing [3]. The crystallization of β-eucryptite increases proportionally with milling time and calcination temperature, with trace amounts of undesired phases such as cristobalite and quartz completely eliminated at 950°C in mixtures milled for 120 minutes [1] [3].

Process Parameters and Formation Mechanisms

The solid-state reaction between kaolin and lithium carbonate at stoichiometric ratios provides another viable route for β-eucryptite synthesis [2] [4]. The transformation mechanism involves lithium ion and hydrogen ion counter-diffusion, with lithium carbonate acting as a catalyst that activates the dehydroxylation of kaolinite [2]. At temperatures between 380°C and 550°C, the presence of lithium carbonate accelerates the collapse of the kaolin network structure, promoting the formation of amorphous geopolymer intermediates [2].

The thermal evolution of precursor materials during solid-state synthesis follows distinct stages characterized by structural reorganization [2]. Nuclear magnetic resonance spectroscopy reveals that aluminum coordination changes from octahedral to tetrahedral environments during processing, with silicon atoms forming more condensed three-dimensional networks in the presence of lithium carbonate compared to pure kaolin thermal treatment [2].

Processing ParameterOptimal RangeEffect on β-Eucryptite Formation
Milling Time120 minutesComplete elimination of impurity phases [1]
Calcination Temperature950°CMaximum phase purity achievement [1] [3]
Reaction Temperature380-550°CAccelerated kaolinite dehydroxylation [2]
Stoichiometric Ratio1:1 Molar (Kaolin:Li₂CO₃)Optimal charge balance [2]

Precursor Selection and Reaction Pathways

The choice of precursors significantly influences the formation pathways and final properties of β-eucryptite materials [5] [6]. Computational studies using density functional theory calculations demonstrate that reaction energy, determined by precursor selection, plays a crucial role in controlling polymorph selectivity during solid-state synthesis [5]. Precursors with large reaction energies maintain small critical radii for nucleation, favoring the formation of phases with lower surface energies [5].

Advanced precursor selection strategies utilize thermochemical data to identify optimal combinations that exhibit large thermodynamic driving forces for target phase formation [6] [7]. When initial precursor sets fail to produce the desired β-eucryptite phase, reaction pathway analysis through temperature-resolved synthesis experiments helps identify intermediate phases that consume available free energy, enabling subsequent optimization of precursor combinations [6].

Colloidal Heterocoagulation Techniques for Nanostructured Composites

Colloidal heterocoagulation represents an innovative approach for synthesizing eucryptite nanoparticles and incorporating them into composite material systems [8]. This technique exploits the attractive forces between particles with high surface areas to promote the formation of new crystalline phases through subsequent thermal treatment [8].

Synthesis Protocol and Process Optimization

The heterocoagulation route for eucryptite nanoparticle preparation involves the sequential addition of precursor solutions under controlled pH conditions [8]. To synthesize eucryptite, a solution containing deionized water, lithium carbonate, and glacial acetic acid is prepared, with the acetic acid serving as a solvent to ensure sufficient lithium ion concentration and promote lithium carbonate decomposition [8]. The pH is adjusted to 11 before the gradual addition of aluminum oxide nanoparticle suspension, followed by silicon dioxide nanoparticles [8].

The mixed suspension undergoes magnetic stirring for one hour and ultrasonic dispersion to ensure uniform nanoparticle distribution [8]. Heat treatment at 850°C effectively produces nanosized eucryptite particles with 100% yield and a coefficient of thermal expansion of 0.46 × 10⁻⁶ °C⁻¹ [8]. Transmission electron microscopy observations confirm eucryptite grain sizes in the range of 16-65 nanometers, with an average particle size of 28.5 ± 14.5 nanometers [8] [9].

Composite Material Development

The incorporation of eucryptite nanoparticles synthesized through heterocoagulation into alumina matrices demonstrates significant improvements in processing and mechanical properties [8] [9]. Adding 5 volume percent eucryptite nanoparticles to alumina reduces the ceramic sintering temperature by up to 200°C, achieving 95.3% densification at 1400°C for 60 minutes compared to pure alumina requiring 1600°C for 2 hours [8] [9].

This reduction in sintering temperature results in smaller alumina grain sizes in all studied samples, leading to enhanced fracture toughness compared to alumina composites reinforced with cordierite or spodumene glass-ceramic materials [8] [9]. The low coefficient of thermal expansion of eucryptite likely generates compressive residual stresses at its interface with alumina, contributing to the toughening mechanism [8] [9].

Composite CompositionSintering Temperature (°C)Sintering Time (h)Relative Density (%)Grain Size (μm)
Pure Alumina1600295.02.3
5 vol% Eucryptite1400195.30.9

Low-Temperature Crystallization Pathways (≤850°C)

Low-temperature crystallization of eucryptite materials represents a significant advancement in processing efficiency and energy conservation [2] [8]. Research demonstrates that eucryptite can be successfully crystallized at temperatures as low as 550°C under specific atmospheric conditions, substantially below the conventional synthesis temperatures of 800°C or higher [2] [10].

Atmospheric Control and Crystallization Mechanisms

The atmosphere used during thermal treatment plays a determinant role in lithium migration and eucryptite crystallization [2]. Under high vacuum conditions, nanostructured β-eucryptite with crystallite sizes less than 10 nanometers can be obtained through spark plasma sintering at 550°C [2] [4]. The high vacuum environment facilitates the elimination of surface hydroxyl groups and carbon-containing species, promoting homogeneous nucleation and crystallization [2].

In contrast, low vacuum treatments produce amorphous lithium aluminum silicate geopolymer-type materials rather than crystalline eucryptite [2]. The presence of water vapor and carbon dioxide in the atmosphere promotes lithium ion/hydrogen ion exchange reactions and the formation of secondary phases at particle surfaces, which impede contact between contiguous grains and inhibit crystallization [2].

Kinetics and Nucleation Behavior

The crystallization process proceeds through homogeneous nucleation of 1-3 nanometer β-eucryptite nanocrystals at 500°C under vacuum conditions, which are not detectable by X-ray diffraction due to their extremely small size [2]. These nanocrystals grow to approximately 10 nanometers at 550°C, giving rise to nanostructured β-eucryptite materials with unprecedented properties [2].

The low-temperature crystallization pathway involves the transformation of amorphous geopolymer precursors where silicon and aluminum are tetrahedrally coordinated in Q⁴ environments [2]. Lithium diffusion increases when surface hydroxyl and carbon contents on amorphous geopolymer particles are eliminated through high vacuum treatment, inducing nucleation of a homogeneous distribution of nanocrystals [2].

Atomic Layer Deposition Approach

Atomic layer deposition provides an alternative low-temperature route for eucryptite thin film synthesis with precise stoichiometric control [10] [11]. This technique enables crystallization into the ion-conducting β-eucryptite phase at relatively low temperatures while maintaining excellent film uniformity [10] [11]. The atomic layer deposition process develops well-defined epitaxial relationships between the eucryptite film and substrate, with extrapolated room temperature ionic conductivity of 1.2 × 10⁻⁷ S/cm [10] [11].

Temperature (°C)AtmosphereCrystallite Size (nm)PhaseDensity (%theoretical)
500High Vacuum1-3β-Eucryptite-
550High Vacuum~10β-Eucryptite95
550Low Vacuum~5Amorphous85
550Air-Amorphous54

Sintering Optimization Strategies for Dense Ceramic Matrices

The development of dense eucryptite ceramic matrices requires careful optimization of sintering parameters to achieve high density while maintaining desirable thermal and mechanical properties [12] [13]. Advanced sintering techniques including microwave heating, spark plasma sintering, and conventional thermal processing each offer distinct advantages for eucryptite material consolidation [12] [13] [14].

Microwave Sintering Technology

Microwave sintering has emerged as an innovative method for densifying β-eucryptite ceramics with significant advantages over conventional heating approaches [13] [14]. This technique allows densification of β-eucryptite at relatively low temperatures of 1200°C with glass-free microstructures and dwelling times as short as 5 minutes [13]. The rapid and volumetric heating characteristics of microwave processing improve final material properties while reducing energy consumption by up to 70% compared to conventional sintering [13] [14].

Microwave-sintered β-eucryptite samples achieve densities close to theoretical values, enhanced by approximately 9% compared to conventionally sintered materials at 1300°C for 2 hours [15]. The grain size distribution in microwave-processed samples ranges from 2.1 micrometers for 5-minute treatments to 8.7 micrometers for extended conventional sintering, demonstrating the effectiveness of microwave heating in controlling microstructural development [15].

Spark Plasma Sintering Optimization

Spark plasma sintering enables the production of dense eucryptite compacts at exceptionally low temperatures while maintaining nanostructured characteristics [2] [4]. The technique achieves 95% theoretical density at 550°C under high vacuum conditions, substantially lower than conventional sintering requirements [2]. The applied pressure during spark plasma sintering reduces porosity while the controlled atmosphere favors β-eucryptite formation at low temperatures [2].

The sintering atmosphere significantly influences lithium migration and crystallization behavior during spark plasma processing [2]. High vacuum conditions promote the formation of crystalline β-eucryptite, while low vacuum treatments result in amorphous geopolymer materials with limited densification [2]. The pressure application combined with controlled heating rates enables consolidation of nanostructured eucryptite materials while preserving their unique thermal expansion characteristics [2].

Conventional Sintering Parameters

Conventional sintering of eucryptite ceramics requires optimization of temperature, time, and atmospheric conditions to achieve target microstructures [16]. Research demonstrates that sintering temperatures between 1100°C and 1375°C with holding times of 1 hour produce eucryptite ceramics with varying properties depending on processing conditions [16]. Maximum compressive strength of 170 MPa is achieved at 1350°C, while the coefficient of thermal expansion reaches its minimum value of -1.3 × 10⁻⁷ °C⁻¹ at the same temperature [16].

The relationship between sintering temperature and material properties exhibits extremal characteristics, with optimal density and mechanical properties occurring at intermediate temperatures [16]. Excessive sintering temperatures above 1375°C cause sample deformation and degradation of both mechanical strength and thermal expansion properties [16].

Sintering Additive Systems

The incorporation of sintering additives provides an effective strategy for enhancing densification while reducing processing temperatures [17] [18]. Lithium oxide-germanium oxide systems serve as effective sintering aids for eucryptite ceramics, enabling high density achievement through liquid-phase sintering mechanisms [13]. The eutectic temperature relationships in binary alkali oxide systems facilitate the formation of liquid phases that promote particle rearrangement and densification [17].

Alternative additive systems based on solution-process-derived materials offer advantages in terms of reduced additive content and improved properties [17]. These approaches enable the formation of composite electrolytes where lithium-ion transport properties are attributed primarily to the highly conductive eucryptite phase rather than secondary glassy phases [17].

Sintering MethodTemperature (°C)TimeDensity (%theoretical)Grain Size (μm)Energy Savings
Conventional13002 h915.2Baseline
Microwave12005 min95+2.170%
Spark Plasma5505 min95<0.0180%

Eucryptite (LiAlSiO₄) exhibits complex polymorphism with multiple structural phases that demonstrate distinct stability relationships under varying pressure and temperature conditions. The hexagonal β-eucryptite phase represents the most technologically significant polymorph, characterized by its remarkable thermal expansion properties and structural framework derived from β-quartz [1] [2].

The hexagonal β-eucryptite crystallizes in the P6₄22 space group with unit cell parameters of a = 10.497 Å and c = 11.200 Å at room temperature [2]. This structure can be conceptualized as a "stuffed derivative" of β-quartz, where the open framework channels are occupied by lithium ions in tetrahedral coordination [3]. The doubling of both the a- and c-axes relative to β-quartz results from strict Si-Al ordering over tetrahedral framework sites and positional ordering of lithium atoms within the structural channels [2] [4].

The rhombohedral α-eucryptite phase exhibits fundamentally different structural characteristics, crystallizing in the R3 space group with a = 13.532 Å and c = 9.044 Å [5]. This polymorph demonstrates isostructural relationships with phenakite (Be₂SiO₄) and willemite (Zn₂SiO₄), where lithium occupies the beryllium positions and silicon-aluminum atoms occupy the silicon positions of the phenakite structure [5].

The phase stability mechanisms governing the hexagonal-rhombohedral transition are primarily controlled by thermodynamic factors and kinetic barriers. α-eucryptite represents the thermodynamically most stable phase under ambient conditions but is typically kinetically hindered during synthesis [4]. The activation energy for the transformation from β- to α-eucryptite involves significant structural rearrangement, including changes in the tetrahedral connectivity patterns and lithium coordination environments.

Pressure-induced phase transformations reveal additional complexity in the eucryptite system. At elevated pressures exceeding 2.2 GPa, β-eucryptite undergoes transformation to a previously uncharacterized ε-eucryptite phase [6] [7]. This high-pressure polymorph exhibits different structural symmetry, although complete crystallographic characterization remains incomplete. The transformation occurs through a second-order transition mechanism involving continuous changes in lattice parameters rather than discontinuous first-order behavior [7].

The metastable γ-eucryptite phase exists within a narrow temperature window of 1038-1103 K, coexisting with β-eucryptite under specific thermal conditions [4]. This polymorph represents an intermediate structural state that provides insights into the transformation pathways between the major eucryptite phases.

Anisotropic Thermal Expansion Behavior in β-Eucryptite

The anisotropic thermal expansion behavior of β-eucryptite constitutes one of the most remarkable properties of this aluminosilicate framework structure, exhibiting highly directional thermal response that results in near-zero or negative bulk thermal expansion [1] [2] [8].

Crystallographic thermal expansion measurements demonstrate that β-eucryptite exhibits positive thermal expansion along the a-axis with coefficients of αₐ = +8.6 × 10⁻⁶ K⁻¹, while simultaneously showing strong negative thermal expansion along the c-axis with αc = -18.4 × 10⁻⁶ K⁻¹ over the temperature range of 20-800°C [2]. This anisotropic behavior results in a net volume thermal expansion coefficient approaching near-zero values, typically ranging from -1.2 × 10⁻⁶ K⁻¹ to slightly positive values depending on processing conditions [9] [10] [11].

The mechanistic basis for this unusual thermal expansion behavior involves several interconnected structural factors. The framework expansion along the a-axis occurs through normal thermal vibration of the tetrahedral units, while the contraction along the c-axis results from tetrahedral tilting mechanisms and lithium ordering-disordering processes within the structural channels [2] [8]. The spiraled arrangement of SiO₄ and AlO₄ tetrahedra creates a spring-like structural motif where thermal energy causes the helical chains to uncoil, leading to expansion in the basal plane and simultaneous contraction along the c-direction [2].

Temperature-dependent structural evolution reveals that the anisotropic expansion behavior is maintained across a broad temperature range but exhibits phase transition characteristics near 460°C [2]. Above this temperature, certain superstructure reflections become unobservable, indicating a order-disorder transition primarily involving lithium ion distribution within the framework channels. This transition is characterized as second-order rather than first-order, as evidenced by the continuous nature of lattice parameter changes and the absence of discontinuous volume changes [2].

Neutron diffraction studies have provided detailed insights into the phonon contributions to the thermal expansion behavior [8]. The negative thermal expansion mechanism involves transverse vibrational modes of the framework oxygen atoms that couple with the lithium ion dynamics. At low temperatures, a minimum in the c-axis lattice parameter occurs due to a "chemical invar" mechanism arising from the double-well energy surface experienced by lithium ions within the structural channels [8].

The anisotropic expansion coefficients show processing-dependent variations that correlate with the degree of crystallinity and presence of secondary phases [9] [10]. Samples prepared through different synthesis routes exhibit thermal expansion coefficients ranging from highly negative (-4.93 × 10⁻⁶ °C⁻¹) to moderately positive values, depending on sintering temperature and resulting microstructural characteristics [11]. Higher sintering temperatures generally promote improved crystallinity and more pronounced negative thermal expansion behavior [11].

Defect Chemistry and Non-Stoichiometric Compositional Variations

The defect chemistry of eucryptite encompasses various types of structural imperfections and compositional deviations that significantly influence the material's physical and thermal properties. Non-stoichiometric variations in eucryptite arise from several mechanisms, including aliovalent substitutions, vacancy formation, and solid solution behavior with related aluminosilicate phases [12] [13] [14].

Solid solution formation in eucryptite demonstrates limited but significant compositional flexibility. Studies of the nepheline-eucryptite system (NaAlSiO₄-LiAlSiO₄) reveal that eucryptite can accommodate sodium substitution up to approximately 14 weight percent at 1180°C, corresponding to the composition Li₀.₅₈Na₀.₄₂AlSiO₄ [12]. This substitution occurs through coupled substitution mechanisms where Na⁺ replaces Li⁺ in the tetrahedral sites while maintaining charge neutrality through framework adjustments.

The β-eucryptite solid solution field extends over a considerable compositional range on the SiO₂-Li₂O·Al₂O₃ join, with the silica-rich boundary terminated by the two-phase assemblage β-eucryptite + β-spodumene [14]. Compositional variations within this field involve primarily silica excess or deficiency, leading to non-stoichiometric formulations that deviate from the ideal LiAlSiO₄ composition. These variations result in exsolution products and secondary phase formation during thermal treatment [14].

Defect structures in eucryptite include several categories of crystallographic imperfections. Lithium vacancies represent the most significant defect type, occurring through thermal activation processes that allow lithium ions to migrate between different channel sites within the framework structure [2]. At elevated temperatures above 460°C, lithium atoms exhibit order-disorder behavior where they distribute over previously unoccupied tetrahedral sites, leading to partial occupancy factors and increased thermal parameters [2].

Aluminum-silicon disorder constitutes another important defect mechanism, although eucryptite generally maintains high degrees of Al-Si ordering compared to many other aluminosilicate frameworks [5]. Silicon-29 nuclear magnetic resonance spectroscopy demonstrates that natural and synthetic eucryptite samples exhibit exceptional long-range Al-Si order, with sharp resonances indicating perfect tetrahedral site ordering rather than the broad signals characteristic of disordered aluminosilicates [5].

Trace element incorporation provides additional pathways for compositional variation in eucryptite. Natural samples commonly contain sodium, potassium, and iron impurities that substitute into the lithium sites or framework positions [15] [13]. The presence of these heteroatoms influences the thermal expansion behavior and phase stability relationships, often leading to modifications in the negative thermal expansion characteristics.

Non-stoichiometric behavior manifests most prominently in the β-eucryptite solid solution range, where compositions deviate systematically from the ideal 1:1:1 Li:Al:Si ratio [14]. Silica-rich compositions tend to form fibrous exsolution products upon prolonged heating, while alumina-rich compositions develop secondary aluminate phases including mullite and α-alumina [14]. These compositional variations significantly affect the crystallization behavior and thermal properties of the resulting materials.

The defect equilibrium in eucryptite involves thermally activated processes that become increasingly important at elevated temperatures. The formation energies for lithium vacancies and interstitial defects are relatively low due to the open framework structure and multiple available coordination sites [16]. This leads to concentration-dependent properties where the defect populations vary with temperature and atmosphere, influencing both electrical conductivity and thermal expansion behavior.

Hydrogen Bond Acceptor Count

4

Exact Mass

125.9541269 g/mol

Monoisotopic Mass

125.9541269 g/mol

Heavy Atom Count

7

General Manufacturing Information

Eucryptite (AlLi(SiO4)): ACTIVE

Dates

Last modified: 08-11-2024

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